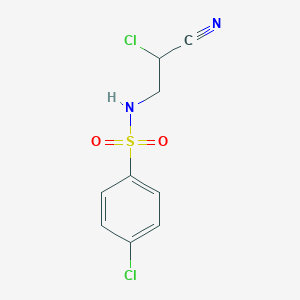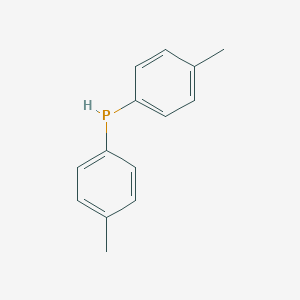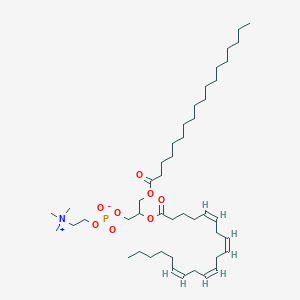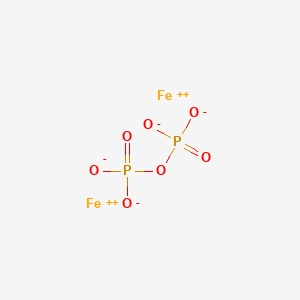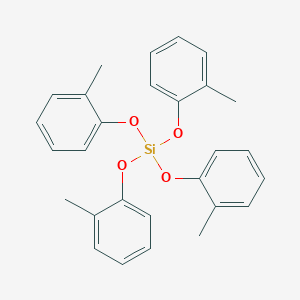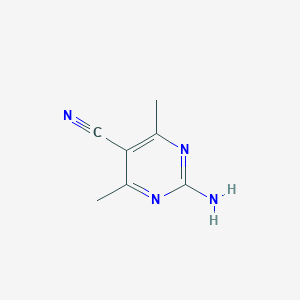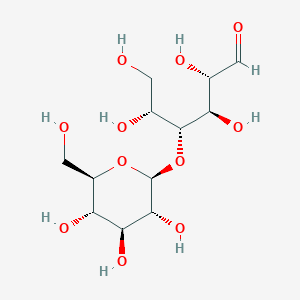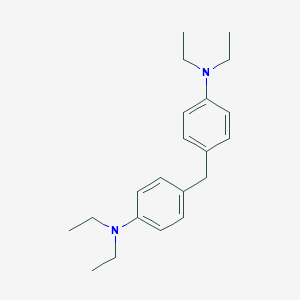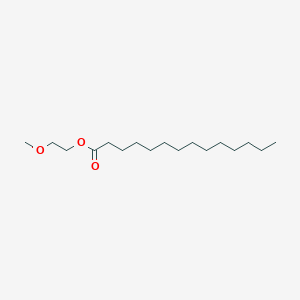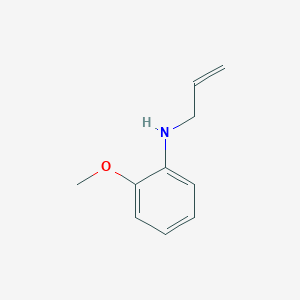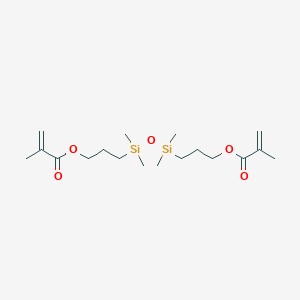
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
Overview
Description
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS) is a silicon-containing monomer that has been studied for its potential in creating new resin materials with improved properties. It is often copolymerized with methyl methacrylate (MMA) to enhance certain characteristics such as water sorption, water solubility, and solvent resistance .
Synthesis Analysis
The synthesis of BMPMS-based materials involves various chemical reactions and conditions. For instance, BMPMS has been copolymerized with MMA using gamma irradiation to create crosslinked polymers with varying mole fractions of the silicon-containing monomer . Another study involved the equilibrium copolymerization of octamethyl cyclotetrasiloxane (D4) with a derivative of BMPMS, optimizing conditions such as reaction temperature, time, and catalyst type to achieve the highest conversion rate . Additionally, BMPMS derivatives have been synthesized through a multi-step process involving hydrosilylation, methoxylation, and equilibrium reactions to prepare waterborne polyurethanes with improved performance .
Molecular Structure Analysis
The molecular structure of BMPMS and its derivatives has been confirmed using various spectroscopic techniques. For example, 1H NMR, IR, UV, and elemental analysis have been used to confirm the chemical structures of BMPMS-based liquid crystalline compounds . Similarly, FTIR and NMR spectral techniques have characterized the structures of BMPMS-containing dicarboxylic acids and their derivatives, revealing the formation of supramolecular structures .
Chemical Reactions Analysis
BMPMS and its derivatives undergo various chemical reactions to form new materials with unique properties. For instance, BMPMS has been used to synthesize UV-curable prepolymers, which exhibit excellent photosensitivity and thermal stability upon UV curing . The reaction of BMPMS with amino compounds has also been explored to obtain novel organofunctional disiloxanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of BMPMS-based materials have been extensively studied. Copolymers of BMPMS and MMA have shown improved water sorption and solvent resistance with increasing BMPMS content, while water solubility remained constant . The phase behavior of BMPMS-based liquid crystalline compounds has been investigated, with most compounds exhibiting liquid crystalline phase transition temperatures . The thermal and mechanical properties of UV-cured BMPMS prepolymers have been characterized, demonstrating high thermal stability and satisfactory mechanical strength .
Scientific Research Applications
Waterborne Polyurethane Improvement : A study by Zhu et al. (2005) focused on preparing waterborne polyurethane with enhanced performance using bis(methyoxyl hydroxyl)-functionalized polysiloxanes derived from 1,3-bis(glycidoxypropyl)tetramethyldisiloxane and subsequent compounds (Zhu et al., 2005).
Resin Material Properties : Aoyagi et al. (2012) evaluated a new resin material consisting of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA), examining properties like water sorption, solubility, and solvent resistance (Aoyagi, Umemoto, & Kurata, 2012).
Structural Characterization and Properties Evaluation : Nistor et al. (2012) performed a thorough characterization of 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, revealing its potential for surface activity due to its hydrophobic and hydrophilic groups (Nistor, Soroceanu, Shova, & Cazacu, 2012).
Synthesis of Siloxane-Containing Dicarboxylic Acid and Derivatives : Zaltariov et al. (2014) explored the creation of a siloxane-containing dicarboxylic acid and its derivatives, highlighting their potential in the formation of supramolecular structures with copper complexes (Zaltariov et al., 2014).
Epoxy Resins with Improved Properties : Tao et al. (2007) synthesized a novel imide ring and siloxane-containing cycloaliphatic epoxy compound from 1,3-bis(3-aminopropyl)tetramethyldisiloxane, demonstrating improved mechanical, dielectric properties, and reduced water absorption in the resultant epoxy resins (Tao, Yang, Chen, & Fan, 2007).
Zwitterionic Siloxane Compounds : Bargan et al. (2020) explored the synthesis, structural characterization, and properties of zwitterionic siloxane compounds, focusing on their aggregation ability and sorption capacity (Bargan, Cazacu, Dascalu, Macsim, Soroceanu, & Macsim, 2020).
Safety And Hazards
The substance is irritating to eyes and skin . Personal protective equipment such as protective gloves and goggles should be worn when in contact . Inhalation of its vapor should be avoided, and it should be used in a well-ventilated place . It may cause irritation to the respiratory tract . Overexposure may cause cough, headache, and nausea . It may also cause skin irritation and serious eye irritation .
Future Directions
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization for material and biological applications . It can also be used to prepare polymer electrolyte membranes (PEM) for fuel cell applications .
properties
IUPAC Name |
3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLDVXQTMSDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939973 | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |
CAS RN |
18547-93-8 | |
| Record name | 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18547-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018547938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



